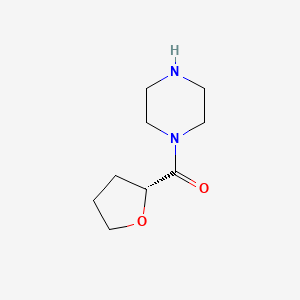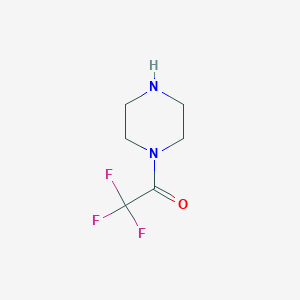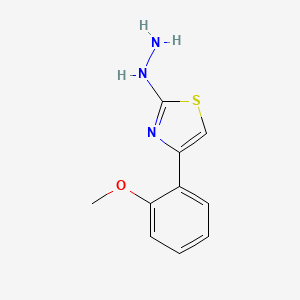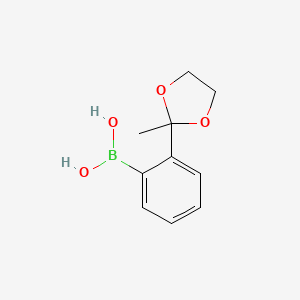
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid, also known as 2-MPDPA, is a compound that has recently been used in a variety of scientific research applications. It is a boronic acid derivative that has been used as a powerful inhibitor of glycosyltransferases, which are important enzymes involved in the synthesis of glycosides. The compound has also been used in the synthesis of other boronic acid derivatives, and has been found to be a useful reagent for the synthesis of various compounds.
Scientific Research Applications
Detection of Biothiols
This compound is used as a reactant for the preparation of a ratiometric fluorescent probe. It specifically detects cysteine over other biothiols such as homocysteine and glutathione, which is crucial in biological studies and medical diagnostics .
Synthesis of Kinase Inhibitors
It aids in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II. This is significant in the field of pharmacology for developing treatments for diseases related to calcium/calmodulin-dependent protein kinase II .
Development of S1 Receptor Ligands
The compound is utilized in preparing fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands are important in neuroscience research, particularly in studying the role of s1 receptors in human physiology .
Antitumor Agents Synthesis
It plays a role in the synthesis of antitumor agents, contributing to cancer research and the development of new chemotherapy drugs .
Regio-selective Indole Derivatives Preparation
The compound is involved in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are significant in medicinal chemistry due to their biological activities .
properties
IUPAC Name |
[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(14-6-7-15-10)8-4-2-3-5-9(8)11(12)13/h2-5,12-13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXLVSDIQAVYOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2(OCCO2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408764 |
Source


|
| Record name | 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
CAS RN |
243140-14-9 |
Source


|
| Record name | 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

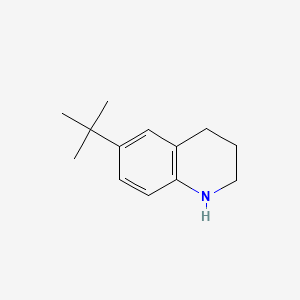

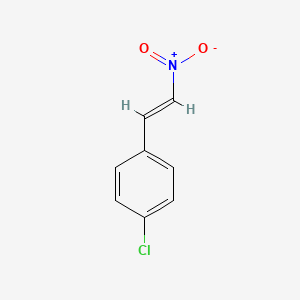
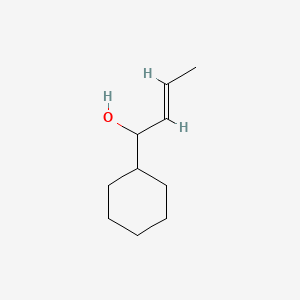
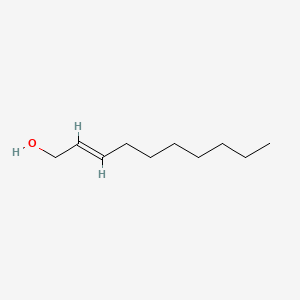


![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
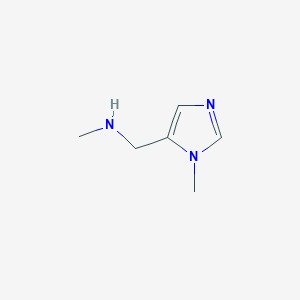
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)
